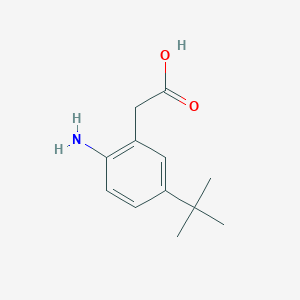
2-(2-Amino-5-(tert-butyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(tert-butyl)phenyl)acetic acid is a chemical compound characterized by its unique structure, which includes an amino group, a tert-butyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-(tert-butyl)phenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 2-(tert-butyl)phenol, undergoes bromination to introduce a bromine atom at the ortho position.
Amination: The brominated compound is then subjected to amination to replace the bromine atom with an amino group, resulting in 2-(2-amino-5-(tert-butyl)phenyl)phenol.
Carboxylation: Finally, the phenol group is converted to an acetic acid moiety through carboxylation, yielding the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Amino-5-(tert-butyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetic acid moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted acetic acid derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-5-(tert-butyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2-Amino-5-(tert-butyl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, affecting the compound's reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.
2-Amino-5-tert-butylphenol: A phenol derivative with an amino group and tert-butyl group.
Uniqueness: 2-(2-Amino-5-(tert-butyl)phenyl)acetic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its steric hindrance and hydrogen bonding capabilities make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-(2-amino-5-tert-butylphenyl)acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-4-5-10(13)8(6-9)7-11(14)15/h4-6H,7,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
YJTDTIUTSHDPEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















